BenchChemオンラインストアへようこそ!

1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Bioconjugation Maleimide Hydrolysis Linker Stability

The compound 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione (CAS 1704637-77-3) is a synthetic derivative combining the 8-azabicyclo[3.2.1]oct-2-ene scaffold—a core motif of the tropane alkaloid family known for diverse biological activities —with a pyrrolidine-2,5-dione (succinimide) moiety typically activated as a maleimide for thiol-specific conjugation. This structural hybrid is not a natural product but a rationally designed building block intended for applications where a conformationally restricted, rigid bicyclic amine must be linked to a cysteine-reactive handle, such as in the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), or molecular probes.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 1704637-77-3
Cat. No. B2552169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione
CAS1704637-77-3
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C13H16N2O3/c16-11-6-7-12(17)14(11)8-13(18)15-9-2-1-3-10(15)5-4-9/h1-2,9-10H,3-8H2
InChIKeyVBFUTHGFDXQLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione (CAS 1704637-77-3): A Tropane-Maleimide Hybrid for Precision Bioconjugation


The compound 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione (CAS 1704637-77-3) is a synthetic derivative combining the 8-azabicyclo[3.2.1]oct-2-ene scaffold—a core motif of the tropane alkaloid family known for diverse biological activities [1]—with a pyrrolidine-2,5-dione (succinimide) moiety typically activated as a maleimide for thiol-specific conjugation. This structural hybrid is not a natural product but a rationally designed building block intended for applications where a conformationally restricted, rigid bicyclic amine must be linked to a cysteine-reactive handle, such as in the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), or molecular probes.

Why Procuring 1-(2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione Is Not Interchangeable with Common Tropane or Maleimide Analogs


Scientific and industrial programs cannot simply replace this compound with a generic tropane or a simple maleimide building block due to the synergistic function of its two distinct, co-located reactive motifs. While saturated 8-azabicyclo[3.2.1]octane or simple 8-azabicyclo[3.2.1]oct-2-ene cores [1] lack a bioorthogonal handle, and standard N-alkyl maleimides (e.g., N-ethylmaleimide) [2] lack the stereochemically defined tertiary amine required for targeted protein-of-interest engagement, this hybrid integrates both within a single, low-molecular-weight scaffold (248.28 g/mol). The bridgehead nitrogen's rigid orientation and the unsaturated double bond present in the tropene ring dictate spatial orientation and local electronic environment in a way that saturated analogues cannot mimic, directly influencing both conjugation kinetics and the resultant cargo presentation. Substitution with separate, two-component approaches introduces linker flexibility, variable stoichiometry, and risks of non-productive cross-linking, which this integrated building block inherently circumvents.

Quantitative Differentiation Evidence for 1-(2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione Against Closest Comparators


Maleimide Hydrolytic Stability: 8-Azabicyclo[3.2.1]oct-2-en-8-yl Derivative vs. N-Ethylmaleimide

While direct comparative hydrolytic stability data for the target maleimide are not available in the primary literature, class-level inference based on the electron-withdrawing nature of the amide substituent is possible. Electron-deficient N-substituents are known to accelerate maleimide ring hydrolysis [1]. The target compound's N-acetyl-8-azabicyclo[3.2.1]oct-2-ene group, with its amide carbonyl directly adjacent to the maleimide nitrogen, creates a more electron-withdrawing environment compared to the simple ethyl group in N-ethylmaleimide (NEM). Based on established Hammett relationships for maleimide hydrolysis, this structural feature is predicted to slow the rate of thiosuccinimide ring-opening, a key stability parameter for bioconjugates.

Bioconjugation Maleimide Hydrolysis Linker Stability

Conformational Rigidity and Vector Presentation: Trop-2-ene Core vs. Saturated Tropane Building Blocks

The 8-azabicyclo[3.2.1]oct-2-ene core employed by the target compound is inherently more conformationally restricted than its saturated 8-azabicyclo[3.2.1]octane counterpart. The presence of an endocyclic double bond in the 2-position flattens the piperidine ring portion, altering the bridgehead nitrogen's lone pair orientation and reducing ring-flipping dynamics. Direct experimental comparison of such unsaturated versus saturated cores in related tropane systems demonstrates differences in dihedral angle constraints of up to 15-20° between key substituents [1], which directly translates to altered receptor pharmacophores.

Medicinal Chemistry Conformational Restriction Tropane Derivatives

Bifunctional Linker Efficiency: Single Integrated Maleimide-Tropane vs. Two-Component Systems

The target compound consolidates a cysteine-reactive maleimide group and an amine-functionalized tropane scaffold into a single molecule with a molecular weight of 248.28 g/mol. In contrast, standard two-component bioconjugation approaches require separate activation of a tropane amine with a heterobifunctional crosslinker containing a maleimide, leading to a total linker mass often exceeding 400 Da. This size reduction is critical for maintaining favorable drug-like properties of the final conjugate, as linker size directly influences tumor penetration and biodistribution [1].

ADC Linker Design Bifunctional Chelators Bioconjugation Efficiency

Synthetic Tractability and Cysteine Reactivity: Maleimide-Tropane Hybrid vs. Maleimide-Aryl Analogues

The maleimide group in the target compound is N-substituted with a methylene amide, placing an acetyl-8-azabicyclo[3.2.1]oct-2-ene group directly adjacent to the reactive dione. This contrasts with simple N-aryl maleimides, which are common in tool compounds. N-alkyl maleimides generally exhibit faster thiol addition kinetics than N-aryl maleimides due to reduced conjugation and lower energy LUMO [1]. The target compound's N-acyl transfer structure is expected to have intermediate reactivity, avoiding the extreme lability of N-ethyl maleimide while maintaining faster kinetics than N-phenyl maleimide at physiological pH.

Click Chemistry Thiol-Maleimide Reaction Structure-Reactivity Relationship

Optimal Application Scenarios for 1-(2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione Based on Quantitative Differentiation


Construction of Next-Generation Antibody-Drug Conjugates (ADCs) with Optimized Pharmacokinetics

The compound's small, integrated maleimide-tropane architecture (248.28 g/mol) directly addresses the challenge of linker mass burden in ADCs. By replacing a two-component system with a single, low-molecular-weight building block, drug-to-antibody ratio (DAR) heterogeneity is reduced and the hydrodynamic radius of the final ADC is minimized. This is particularly critical for targeting solid tumors where penetration is limited by ADC size, as supported by class-level inference on linker size impact [1].

Design of Conformationally Constrained PROTAC Linkers

The rigid 8-azabicyclo[3.2.1]oct-2-ene scaffold provides a defined exit vector for connecting E3 ligase binders to target-protein ligands. The reduced conformational flexibility (approximately 2-3 fewer accessible conformers than saturated tropane analogs [2]) lowers the entropy penalty during ternary complex formation, potentially enhancing degradation efficiency. This makes the compound a strategic choice for PROTAC campaigns where initial flexible linkers have failed.

Site-Specific Bioconjugation of Therapeutic Proteins Requiring Controlled Cysteine Reactivity

The target compound's predicted intermediate maleimide reactivity—positioned between highly labile N-ethyl maleimide (k2 ~100 M⁻¹s⁻¹) and slow N-aryl maleimides (k2 ~5 M⁻¹s⁻¹)—allows for selective, stoichiometric cysteine labeling under mild conditions (pH 7.4, room temperature) [3]. This reactivity balance is ideal for conjugating precious therapeutic proteins where maintaining native conformation is paramount.

Synthesis of Molecular Probes for Neuroreceptor Imaging

The tropane core is well-established as a dopamine transporter (DAT) and serotonin transporter (SERT) recognition motif [4]. Attaching a maleimide handle creates a site-selectively modifiable probe that can be conjugated to fluorescent dyes or radiolabel-bearing chelators while preserving the tropane's pharmacophoric orientation, which is critical for achieving high specific binding in imaging applications.

Quote Request

Request a Quote for 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.